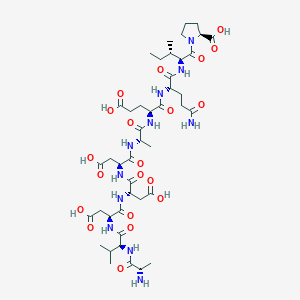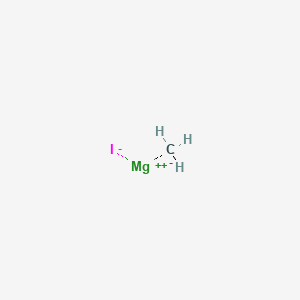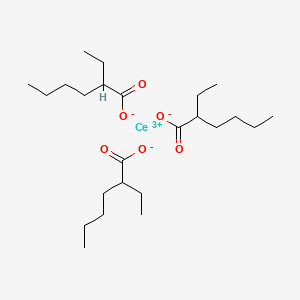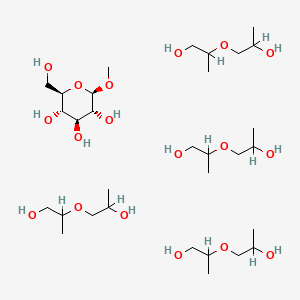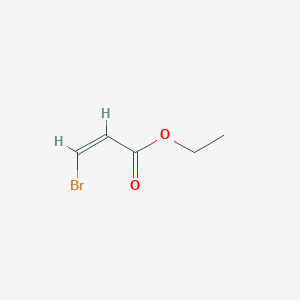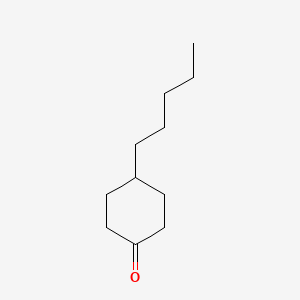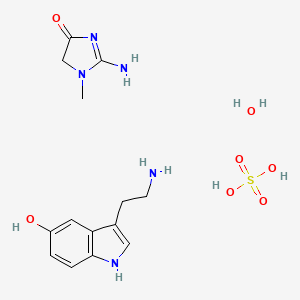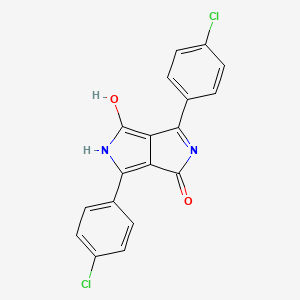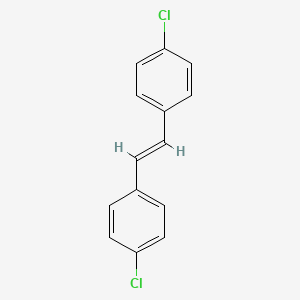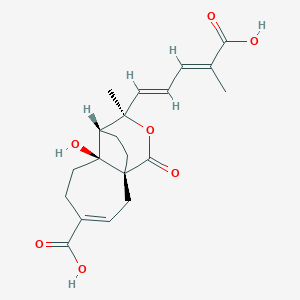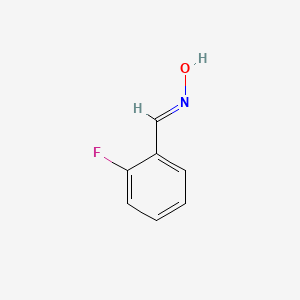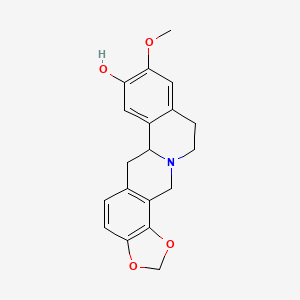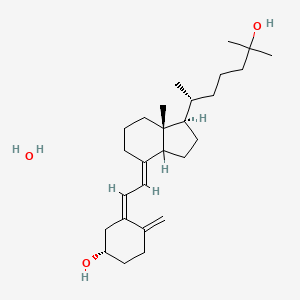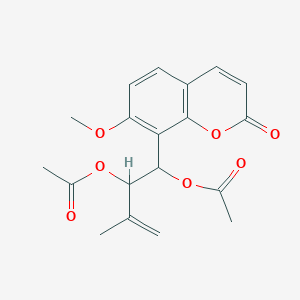
Murrangatin diacetate
Übersicht
Beschreibung
Murrangatin diacetate is a naturally occurring compound found in a variety of plant sources. It has been studied for its potential medicinal properties, and may have potential applications in the laboratory.
Wissenschaftliche Forschungsanwendungen
Structural and Chemical Properties
- Structure Elucidation : Murrangatin was first identified from the leaves of Murraya elongata. Its structure was determined using spectroscopic and chemical methods, highlighting its significance as a monomeric coumarin (Talapatra, Dutta, & Talapatra, 1973).
Medical and Pharmacological Research
- Anti-Angiogenic Effects in Cancer : A significant study demonstrated that Murrangatin inhibits angiogenesis induced by tumor cell-derived media, specifically focusing on lung cancer pathogenesis. It showed effectiveness in reducing cell proliferation, invasion, migration, and tube formation in endothelial cells, suggesting its potential as an anti-cancer agent (Long et al., 2018).
- Chondroprotective Activity : Research has also explored the chondroprotective activity of Murrangatin in the context of osteoarthritis. It was found to down-regulate expressions of various inflammatory markers, indicating its potential in treating joint diseases (Wu, 2013).
Chemical Composition and Isolation
- Isolation from Plants : Studies have successfully isolated Murrangatin from various plant sources, such as Murraya paniculata, revealing its natural occurrence and the potential for further exploration of its properties (Imai et al., 1989).
Synthesis and Modification
- Synthetic Approaches : Efforts have been made in the synthetic realm, such as the total synthesis of related compounds like phebalosin, which is connected to Murrangatin (Sen et al., 2015).
Additional Insights
- Varied Biological Activities : Murrangatin has been studied for various biological activities, including antibacterial effects and potential use in cancer therapy, indicating a broad spectrum of applications (Rodanant et al., 2015).
Eigenschaften
IUPAC Name |
[2-acetyloxy-1-(7-methoxy-2-oxochromen-8-yl)-3-methylbut-3-enyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O7/c1-10(2)17(24-11(3)20)19(25-12(4)21)16-14(23-5)8-6-13-7-9-15(22)26-18(13)16/h6-9,17,19H,1H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEHZTFFWWQEAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(C(C1=C(C=CC2=C1OC(=O)C=C2)OC)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Murrangatin diacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



